6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 4-ethylphenylamine.
Condensation Reaction: The 6-chloro-2H-chromen-2-one undergoes a condensation reaction with 4-ethylphenylamine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives.
Scientific Research Applications
6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new chromene-based compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may also be used in assays to investigate cellular pathways and mechanisms.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and other materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate cellular pathways by interacting with receptors and influencing signal transduction processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-ethylphenyl)-3-nitropyridin-2-amine
- 6-chloro-N-(4-ethylphenyl)pyridine-3-sulfonamide
- 6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
6-chloro-N-(4-ethylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-11-3-6-14(7-4-11)20-17(21)15-10-12-9-13(19)5-8-16(12)23-18(15)22/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUFYRIENPVSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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